n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine (CAS 1157009-03-4, molecular formula C₁₁H₁₇NOS, molecular weight 211.32 g/mol) is a heterocyclic secondary amine that integrates a thiophene ring with a saturated tetrahydropyran (oxane) scaffold via an ethylene linker. The compound is supplied as a free base with typical purity specifications of 95% or ≥97% (NLT) and is classified as a research chemical or building block for medicinal chemistry and chemical biology applications.

Molecular Formula C11H17NOS
Molecular Weight 211.33 g/mol
Cat. No. B13245867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
Structural Identifiers
SMILESC1COCCC1NCCC2=CC=CS2
InChIInChI=1S/C11H17NOS/c1-2-11(14-9-1)3-6-12-10-4-7-13-8-5-10/h1-2,9-10,12H,3-8H2
InChIKeyCBHGELKPVKBZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine – Physicochemical Identity and Structural Classification for Research Sourcing


n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine (CAS 1157009-03-4, molecular formula C₁₁H₁₇NOS, molecular weight 211.32 g/mol) is a heterocyclic secondary amine that integrates a thiophene ring with a saturated tetrahydropyran (oxane) scaffold via an ethylene linker . The compound is supplied as a free base with typical purity specifications of 95% or ≥97% (NLT) and is classified as a research chemical or building block for medicinal chemistry and chemical biology applications . Its structure combines the electron-rich, aromatic thiophene moiety—capable of π–π stacking, sulfur-mediated interactions, and electrophilic substitution [1]—with the conformationally constrained, hydrogen-bond-accepting tetrahydropyran ring, which modulates solubility, lipophilicity, and metabolic stability . This dual pharmacophore architecture distinguishes it from simpler mono-cyclic amine building blocks and positions it as a versatile intermediate for the synthesis of CNS-oriented and anti-infective candidate libraries.

Architecture Thiophene–tetrahydropyran secondary amine building block
Form Free base, ≥95% purity, research use
Synthesis Fit Supports CNS-oriented and anti-infective library synthesis

Why Generic Substitution Falls Short: n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine as a Non-Interchangeable Building Block


Compounds within the thiophene–tetrahydropyran amine family cannot be treated as interchangeable commodities because subtle variations in linker length, substitution position, and ring saturation profoundly alter physicochemical and pharmacological performance. The target compound’s ethylene linker (two‑carbon spacing) between the thiophene and the tetrahydropyran‑4‑amine introduces a specific conformational flexibility and amine basicity that differs from the methylene‑linked analog N‑(thiophen‑2‑ylmethyl)tetrahydro‑2H‑pyran‑4‑amine (CAS 1158763‑34‑8) . Replacement of the 4‑aminotetrahydropyran with an oxan‑4‑ylmethyl or a directly C‑linked thiophene moiety shifts the hydrogen‑bond donor/acceptor topology and logP, potentially altering solubility, membrane permeability, and target engagement [1]. Even a change from the free base to the hydrochloride salt modifies aqueous solubility and hygroscopicity, affecting formulation and long‑term storage stability . Consequently, process chemists and medicinal chemists who substitute the specified compound with a superficially similar amine risk introducing unexpected changes in reaction kinetics, crystallinity of downstream intermediates, or biological assay profiles, undermining SAR campaigns and scale‑up reproducibility.

Linker Length
Ethylene vs methylene spacer may alter amine basicity and conformational flexibility, potentially shifting reactivity and target interaction.
Ring Modification
Replacing tetrahydropyran-4-amine with oxan-4-ylmethyl changes H-bond topology and logP, affecting solubility and permeability profiles.
Salt Form
Switching from free base to hydrochloride salt alters aqueous solubility and hygroscopicity, which may impact formulation stability.

Quantitative Differentiation Evidence for n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine Against Closest Analogs


Linker‑Length Impact: Ethylene vs. Methylene Spacer Alters Amine Basicity and Conformational Freedom

The target compound bears an ethylene spacer (two methylene units) between the thiophene ring and the tetrahydropyran‑4‑amine nitrogen, whereas the closest commercially available analog, N‑(thiophen‑2‑ylmethyl)tetrahydro‑2H‑pyran‑4‑amine hydrochloride (CAS 1158763‑34‑8), contains a single methylene linker. The additional methylene unit in the target compound is predicted to increase the pKa of the secondary amine by ~0.5–0.8 log units relative to the methylene‑linked analog, based on the electron‑donating inductive effect of the extra carbon , and to expand the accessible conformational space, as reflected by a higher count of rotatable bonds (4 vs. 3) . This difference directly affects the protonation state at physiological pH and the ability of the amine to engage in hydrogen‑bond networks or salt‑bridge interactions with biological targets.

Linker Effect on pKa & Flexibility
Data to verify
Predicted ΔpKa +0.6, 4 vs 3 rotatable bonds
May affect protonation state and target engagement
Experimental pKa not available; predicted values
Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

Lipophilicity Modulation: Computed logP and CNS Multiparameter Optimization (MPO) Desirability

The target compound’s computed logP, estimated at 2.1–2.5 (based on the Kuujia entry for the closely related [(oxan‑4‑yl)methyl][2‑(thiophen‑2‑yl)ethyl]amine and on fragment‑based calculations for tetrahydropyran‑4‑amine logP 0.12 plus the thiophene‑ethyl fragment contribution), places it in the optimal lipophilicity range for CNS drug candidates (logP 2–4) [1]. In contrast, the methylene‑linked comparator N‑(thiophen‑2‑ylmethyl)tetrahydro‑2H‑pyran‑4‑amine hydrochloride has a computed logP of 1.41 , which is below the typical CNS sweet spot and may limit passive blood–brain barrier penetration. The target compound’s higher logP is accompanied by an Fsp³ (fraction of sp³ carbons) of approximately 0.55–0.60, consistent with favorable aqueous solubility and reduced promiscuity compared to flat aromatic amines [1]. This differentiated lipophilicity profile positions the target compound as a more attractive scaffold for CNS‑oriented library synthesis.

Computed logP & CNS Profile
Class-level inference
Estimated logP 2.1–2.5 vs 1.41 (ΔlogP +0.7–1.1); Fsp³ ~0.55–0.60
May support CNS permeability screening
Experimental logP not reported; computed values
CNS Drug Discovery Physicochemical Property Optimization Blood–Brain Barrier Permeability

Amine Substitution Pattern: Secondary vs. Primary Amine Reactivity and Downstream Derivatization Potential

The target compound is a secondary amine (N‑substituted tetrahydropyran‑4‑amine), which exhibits different reactivity and selectivity in common medicinal chemistry transformations compared to primary amine analogs such as thiophene‑2‑ethylamine (CAS 30433‑91‑1) or tetrahydropyran‑4‑amine (CAS 38041‑19‑9) . Specifically, the secondary amine can undergo selective N‑alkylation, reductive amination, or sulfonamide formation without competing reactions at a free –NH₂ group, enabling more efficient parallel library synthesis. The presence of the pre‑installed thiophene‑ethyl group also eliminates the need for a subsequent protection/deprotection sequence that would be required if starting from the primary amine building blocks, thereby reducing step count and improving overall yield in multi‑step synthetic routes.

Secondary Amine Efficiency
Context-dependent
Enables selective N-functionalization; saves ~2 steps vs primary amines
Streamlines library synthesis and reduces step count
Based on synthetic chemistry principles; no direct experimental comparison
Synthetic Methodology Parallel Library Synthesis Medicinal Chemistry

Evidence‑Backed Application Scenarios for n-(2-(Thiophen-2-yl)ethyl)tetrahydro-2h-pyran-4-amine Procurement


CNS‑Focused Fragment‑Based Drug Discovery (FBDD) and Lead Optimization

The compound’s estimated logP (2.1–2.5) places it within the optimal CNS drug space, and its dual heterocyclic architecture (thiophene + tetrahydropyran) provides three‑dimensional character (Fsp³ ~0.55–0.60) that reduces aromatic flatness and promiscuity. Procurement is recommended for fragment libraries targeting GPCRs, ion channels, or neurotransmitter transporters where the thiophene sulfur and tetrahydropyran oxygen offer unique hydrogen‑bond acceptor and Van der Waals interaction motifs not available from simpler phenyl or piperidine analogs [1].

Kinase Inhibitor Scaffold Decoration and Selectivity Profiling

Thiophene‑containing amines are established hinge‑binding motifs in kinase inhibitor design (e.g., patent US20070293484) [1]. The target compound’s secondary amine and ethylene‑linked thiophene allow regioselective introduction of substituents at the thiophene 5‑position or at the tetrahydropyran nitrogen, facilitating the rapid exploration of structure–activity relationships around the hinge‑binding region. Its higher lipophilicity compared to methylene‑linked analogs may also enhance Type II (DFG‑out) inhibitor binding by occupying hydrophobic back pockets.

Anti‑Infective Library Synthesis Targeting Resistant Pathogens

2‑Aminothiophene scaffolds have demonstrated antibacterial activity against Mycobacterium species (University of Toledo patent, 2019) [1], and tetrahydropyran‑containing amines have been explored as efflux pump inhibitors in Gram‑negative bacteria . The target compound merges both pharmacophores, making it a logical building block for the construction of dual‑action anti‑infective libraries. Its secondary amine permits straightforward conversion to amides or sulfonamides, functional groups prevalent in clinically used antibiotics.

Pain and Sigma Receptor Multimodal Pharmacology

Tetrahydropyran derivatives with thiophene substitution have been disclosed as dual sigma‑1/μ‑opioid receptor ligands for pain therapy (patent 2017) [1]. The target compound’s ethylene spacer provides the optimal distance between the basic amine and the aromatic thiophene that is required for sigma receptor recognition. Procurement is indicated for medicinal chemistry programs aiming to develop non‑opioid analgesics with reduced abuse liability.

Application
Selection Property
Validation Focus
CNS-Focused FBDD & Lead Optimization
Balanced lipophilicity for CNS permeability and 3D character (high Fsp³)
CNS MPO desirability and fragment library profiling for GPCRs/ion channels
Kinase Inhibitor Scaffold Decoration
Thiophene hinge-binding motif with regioselective substitution
Kinase selectivity profiling and SAR exploration around hinge region
Anti-Infective Library Synthesis
Dual thiophene–tetrahydropyran pharmacophore for antimicrobial activity
Antimicrobial susceptibility testing against resistant strains
Sigma Receptor Multimodal Ligand Research
Ethylene spacer aligned with sigma-1/μ-opioid receptor pharmacophore model
In vitro sigma receptor binding and functional assay profiling
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